![molecular formula C21H23N5O2 B5862267 N-[4-(acetylamino)phenyl]-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5862267.png)
N-[4-(acetylamino)phenyl]-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(acetylamino)phenyl]-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is 377.18517499 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[4-(acetylamino)phenyl]-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(acetylamino)phenyl]-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
The compound has been utilized as a key starting material for the synthesis of novel heterocyclic compounds with potential antimicrobial activities. These synthesized compounds, including pyridazinones and thiazoles derivatives, have been studied for their effectiveness against various microbial strains .
Antioxidant Properties
Research indicates that derivatives of this compound exhibit significant antioxidant activity. This is crucial as antioxidants play a vital role in protecting against radical-mediated toxicity and are effective in preventing and treating complex diseases such as atherosclerosis, diabetes, cancer, and Alzheimer’s disease .
Anti-Inflammatory and Analgesic Effects
The compound’s derivatives, particularly pyridazinones, have been characterized to possess analgesic and anti-inflammatory activities. Modifications in the heterocyclic ring substitutions and the presence of an acetamide side chain have been shown to improve these activities .
Antiulcer and Cytoprotective Effects
Derivatives of the compound have shown promising results in pharmacological indications, including antiulcer and cytoprotective properties. This suggests a potential for developing treatments that protect against gastric ulcers and related conditions .
Enzyme Inhibition
The compound has been associated with inhibitory activity against enzymes such as kynurenine-3-hydroxylase and human cytomegalovirus protease. This points to its potential application in the treatment of diseases where these enzymes play a role .
Antitumor Activity
Some derivatives of the compound have exhibited antiproliferative activity against human cervix carcinoma cells (HeLa cells). This suggests a potential use in cancer research, particularly in the development of antitumor agents .
Antibiotic Properties
Naturally occurring acylacrylic acids, which are structurally related to this compound, have shown notable antibiotic activity. This opens up possibilities for the compound to be used as a starting material in the synthesis of new antibiotics .
Synthesis of Heterocyclic Compounds
The compound serves as a polyelectrophilic reagent in the synthesis of various heterocyclic compounds. This is significant for medicinal chemistry, as many drugs are heterocyclic compounds .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with proteins such as akt1 , a serine/threonine kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
Compounds that target akt1 typically inhibit its activity, preventing it from phosphorylating downstream targets and thus disrupting the signaling pathways it is involved in .
Biochemical Pathways
Given the potential target of akt1, it can be inferred that the compound may affect pathways such as the pi3k/akt signaling pathway, which is involved in cellular processes like cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Result of Action
Inhibition of akt1 can lead to a decrease in cell proliferation and an increase in apoptosis, potentially making this compound of interest in the treatment of diseases characterized by overactive akt1 signaling, such as certain types of cancer .
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-13(2)16-5-11-19(12-6-16)26-14(3)20(24-25-26)21(28)23-18-9-7-17(8-10-18)22-15(4)27/h5-13H,1-4H3,(H,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQRPHKFOZFMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B5862193.png)
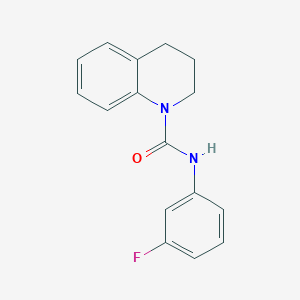

![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5862211.png)
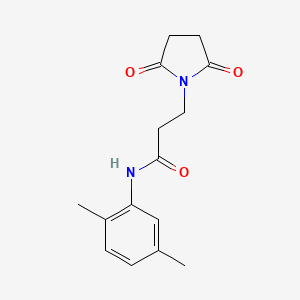
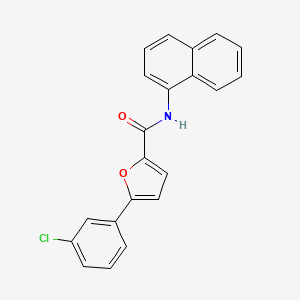

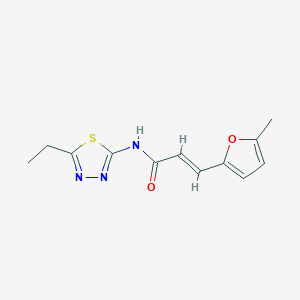
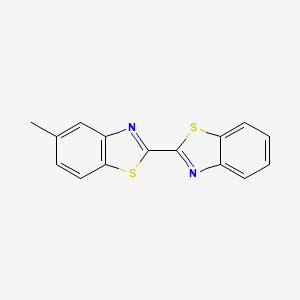
![N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5862261.png)
![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5862262.png)
![3-(isobutyrylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5862269.png)
![3-methyl-N-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5862270.png)
